Benzyl 4-bromo-2-isobutoxybenzoate
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Overview
Description
Benzyl 4-bromo-2-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a bromine atom and an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-isobutoxybenzoate typically involves the esterification of 4-bromo-2-isobutoxybenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-isobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products are benzaldehyde and benzoic acid derivatives.
Reduction: The primary product is benzyl alcohol.
Scientific Research Applications
Benzyl 4-bromo-2-isobutoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-isobutoxybenzoate is primarily based on its ability to undergo various chemical transformations. The bromine atom and ester group are reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-bromobenzoate
- Benzyl 2-isobutoxybenzoate
- 4-Bromo-2-isobutoxybenzoic acid
Uniqueness
Benzyl 4-bromo-2-isobutoxybenzoate is unique due to the presence of both bromine and isobutoxy substituents on the benzoate moiety. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
benzyl 4-bromo-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-13(2)11-21-17-10-15(19)8-9-16(17)18(20)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDMXGDOLXNMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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